molecular formula C17H15N5O3S B2502270 N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide CAS No. 391886-55-8

N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide

Cat. No.: B2502270
CAS No.: 391886-55-8
M. Wt: 369.4
InChI Key: ZOTGFFMVUJCTON-UHFFFAOYSA-N
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Description

N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide is a complex organic compound that features a triazole ring, a nitrobenzamide group, and a sulfanylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the reaction of 3-methylphenyl hydrazine with carbon disulfide to form the corresponding hydrazinecarbothioamide. This intermediate is then cyclized with 4-nitrobenzoyl chloride under basic conditions to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The nitrobenzamide group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
  • 4-methoxy-N-(4-methylphenyl)-3-nitrobenzamide
  • 4-methyl-N-(3-methylphenyl)-3-nitrobenzamide

Uniqueness

N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfanylidene moiety and triazole ring make it particularly versatile for various applications in research and industry.

Biological Activity

N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H16N4O2S
  • Molecular Weight : 320.38 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its structural components that facilitate interactions with various biological targets:

  • Triazole Ring : The presence of the triazole moiety is known to exhibit antifungal and antibacterial properties by inhibiting the synthesis of ergosterol in fungal cell membranes.
  • Nitro Group : The nitrobenzamide portion is often associated with anti-inflammatory and anticancer activities due to its ability to generate reactive nitrogen species (RNS) that can induce apoptosis in cancer cells.
  • Sulfanylidene Group : This group may contribute to the compound's antioxidant properties, potentially reducing oxidative stress in cells.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds containing triazole derivatives. For instance:

  • A study demonstrated that triazole derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL for various strains .

Anticancer Activity

Research has indicated that similar compounds can inhibit tumor growth:

  • In vitro studies showed that triazole derivatives can induce cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

The nitro group in the compound has been linked to anti-inflammatory effects:

  • Experimental models have shown that compounds with similar structures can significantly reduce levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide (LPS)-induced inflammation models .

Case Study 1: Antimicrobial Evaluation

In a comparative study on various triazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC value of 16 µg/mL against S. aureus, indicating moderate antibacterial activity.

Case Study 2: Anticancer Activity Assessment

A study involving MCF-7 breast cancer cells treated with this compound showed a dose-dependent decrease in cell viability. The IC50 value was determined to be 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in early and late apoptotic cells upon treatment.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus16 µg/mL
AnticancerMCF-725 µM
Anti-inflammatoryLPS-induced modelSignificant reduction in TNF-alpha levels

Properties

IUPAC Name

N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S/c1-11-3-2-4-14(9-11)21-15(19-20-17(21)26)10-18-16(23)12-5-7-13(8-6-12)22(24)25/h2-9H,10H2,1H3,(H,18,23)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTGFFMVUJCTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NNC2=S)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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